molecular formula C17H13F3N4S B2802473 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 692738-09-3

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2802473
CAS No.: 692738-09-3
M. Wt: 362.37
InChI Key: IFOXNKOWLQWEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a fluorinated pyrazolopyrimidine derivative characterized by a trifluoromethyl group at position 7 and a thienyl-pyrrole substituent at position 2. This compound belongs to a broader class of pyrazolo[1,5-a]pyrimidines, which are explored for their pharmacological and materials science applications due to their modular synthesis and tunable substituents .

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4S/c1-10-3-4-11(2)23(10)13-6-8-25-16(13)12-9-15-21-7-5-14(17(18,19)20)24(15)22-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOXNKOWLQWEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylpyrrole with a thiophene derivative, followed by cyclization with a pyrazolo[1,5-a]pyrimidine precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to handle the complex reaction conditions. Purification steps such as recrystallization or chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrrole or thiophene rings, while reduction can lead to fully hydrogenated derivatives .

Scientific Research Applications

Synthesis and Functionalization

The synthesis of pyrazolo[1,5-a]pyrimidines, including the target compound, typically involves various methods such as:

  • Cyclization reactions : These are crucial for forming the fused ring structure characteristic of this class of compounds.
  • Functional group modifications : The introduction of substituents like trifluoromethyl groups enhances biological activity and solubility.

Recent studies have highlighted several synthetic pathways that improve yield and purity, facilitating the exploration of structure-activity relationships (SAR) .

Anticancer Properties

The compound exhibits significant anticancer activity. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit cancer cell proliferation and induce apoptosis. For instance:

  • Mechanism of Action : These compounds often act by inhibiting specific kinases involved in tumor growth and survival pathways .

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidines have shown promise as enzyme inhibitors:

  • Kinase Inhibition : They selectively inhibit various kinases, which are crucial in many signaling pathways associated with cancer and other diseases .

Other Pharmacological Activities

The compound has also been studied for its potential in treating:

  • Neurological Disorders : Some derivatives exhibit psychopharmacological effects that may be beneficial in managing conditions such as anxiety or depression.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial strains .

Case Studies

Several case studies have documented the application of this compound in drug discovery:

  • Antitumor Activity Study :
    • Researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain substitutions significantly enhanced potency compared to existing anticancer agents .
  • Enzymatic Activity Assessment :
    • A study focused on the inhibition of a specific kinase demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold resulted in improved selectivity and potency. This work underscores the importance of structural diversity in optimizing therapeutic profiles .

Mechanism of Action

The mechanism of action of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to reduce inflammation .

Comparison with Similar Compounds

Comparison with Analogs :

  • Compound MK79 (5-(3,5-bis(trifluoromethyl)phenyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-one): Synthesized using a multicomponent reaction with aryl aldehydes, emphasizing regioselectivity .
  • Compound 75 (5-(3,5-bis(trifluoromethyl)phenyl)-2-thienyl derivative): Utilizes a Pd-catalyzed arylation strategy, differing in substituent positions and coupling partners .

The target compound’s synthesis is notable for its use of PyBroP to activate the lactam function, enabling efficient substitution at C-5 and C-3 .

Structural and Substituent Comparisons

Table 1: Key Structural Features of Selected Pyrazolo[1,5-a]pyrimidines

Compound Name Substituents (Positions) Molecular Formula Molecular Weight XLogP3 Reference
Target Compound 2-(thienyl-pyrrole), 7-(CF₃) C₂₄H₁₉F₃N₄OS 468.5 5.5
2-(4-Fluorophenyl) Analog (CAS 439111-09-8) 2-(thienyl-pyrrole), 7-(4-Fluorophenyl) C₂₂H₁₇FN₄S 388.46 -0.8*
MK79 2-(2-methoxyphenyl), 5-(bis-CF₃-phenyl) C₂₂H₁₄F₆N₂O₂ 472.35 5.8
Compound 75 2-thienyl, 5-(bis-CF₃-phenyl) C₂₀H₁₁F₆N₃S 463.38 6.1

*Predicted value.

Key Observations :

  • Trifluoromethyl vs. Aryl Groups : The 7-CF₃ group in the target compound enhances electron-withdrawing effects and lipophilicity (XLogP3 = 5.5) compared to 7-aryl analogs (e.g., 4-fluorophenyl, XLogP3 = -0.8) .
  • Thienyl-Pyrrole vs.

Physicochemical Properties

  • Lipophilicity : The target compound’s XLogP3 (5.5) suggests high membrane permeability, critical for CNS-targeting applications. In contrast, 7-aryl analogs (e.g., 4-fluorophenyl) exhibit lower lipophilicity, favoring solubility .
  • Molecular Weight : At 468.5 g/mol, the target compound exceeds Lipinski’s rule of five threshold (500 g/mol), which may limit oral bioavailability compared to smaller analogs like MK59 (MW: 280 g/mol) .
  • Hydrogen Bonding : The pyrrole nitrogen and thienyl sulfur provide hydrogen-bond acceptors (HBA = 7), enhancing interactions with biological targets .

Biological Activity

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C17H16F3N4S
  • Molecular Weight : 366.40 g/mol
  • CAS Number : 439110-97-1

The molecular structure includes a trifluoromethyl group and a thienyl moiety attached to a pyrrol-derived unit, which are key components influencing its biological activity.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound in focus has shown promising results in various studies.

Anticancer Activity

A significant area of research has focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines. For instance, studies have indicated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The cytotoxicity was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMDA-MB-23127.6Induction of apoptosis
Compound BA54920.4Inhibition of cell cycle progression
Target CompoundMDA-MB-231TBDTBD

The mechanisms through which these compounds exert their effects often involve the modulation of key signaling pathways related to cell survival and proliferation. For example:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit specific kinases involved in cancer cell signaling.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death has been observed.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidines is highly dependent on their structural features. The presence of specific substituents such as trifluoromethyl or thienyl groups can enhance potency and selectivity against cancer cells.

Key Findings from SAR Studies

  • Thienyl Substitution : Enhances interaction with target proteins due to increased lipophilicity.
  • Trifluoromethyl Group : Imparts electronic effects that improve binding affinity.
  • Pyrrole Component : Contributes to bioactivity by participating in hydrogen bonding with biological targets.

Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Study on Anticancer Properties :
    • Researchers synthesized various derivatives and tested their effects on cancer cell lines.
    • Results showed that modifications in the thienyl group significantly affected cytotoxicity.
  • Study on Anti-inflammatory Effects :
    • The compound demonstrated inhibitory effects on pro-inflammatory cytokines in vitro.
    • This suggests potential use in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions are critical for achieving high purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-ketoesters or enaminones under reflux in acetic acid .
  • Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or direct fluorination using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a base .
  • Step 3 : Functionalization of the thienyl group with 2,5-dimethylpyrrole via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C: 1.380–1.386 Å), angles (e.g., N4–C5–C51: 118.72°), and confirms regiochemistry of substituents .
  • NMR spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl splitting patterns (e.g., δ -62 ppm in ¹⁹F NMR) .
  • ¹³C NMR : Confirm pyrrole and thienyl carbons (δ 110–150 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 434.1234) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles (P201, P202) .
  • Ventilation : Use fume hoods to avoid inhalation (P210) .
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources .
  • Waste Disposal : Neutralize with 10% NaOH solution before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while minimizing side reactions?

  • Methodological Answer :
  • Catalyst Optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., Pd₂(dba)₃/XPhos) to enhance coupling efficiency (yield increase from 62% to >85%) .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclocondensation to reduce reaction time .
  • Temperature Control : Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate steps involving thermally sensitive intermediates .

Q. What computational approaches are effective in modeling structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to assess binding affinity to target enzymes (e.g., kinases) by analyzing interactions of the trifluoromethyl group with hydrophobic pockets .
  • DFT Calculations : Calculate electrostatic potential maps (at B3LYP/6-311+G(d,p) level) to predict reactivity of the pyrrole-thienyl moiety .
  • MD Simulations : Simulate solvation dynamics in water/DMSO mixtures to optimize solubility for in vitro assays .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MTT assay for cytotoxicity, 48-hour incubation) .
  • Control Experiments : Test against isogenic cell lines to rule out off-target effects .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers or assay-specific biases .

Q. What strategies enhance the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability?

  • Methodological Answer :
  • Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to the pyrrole nitrogen to improve oral absorption .
  • Lipid Nanoparticle Encapsulation : Use microfluidics to prepare nanoparticles (size: 100–150 nm) for targeted delivery .
  • CYP450 Inhibition Studies : Screen for metabolic stability in human liver microsomes (HLMs) to identify vulnerable sites for deuteration .

Q. How can the compound’s selectivity for specific enzyme targets be evaluated?

  • Methodological Answer :
  • Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • Crystallographic Fragment Screening : Co-crystallize with target enzymes (e.g., EGFR) to map binding sites and guide SAR .
  • SPR Biosensing : Measure real-time binding kinetics (ka/kd) to compare affinity across related targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.